1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a novel chemical compound belonging to the class of spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. [, ] It has been identified as a potential therapeutic agent for the treatment of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) due to its ability to inhibit SCD1 activity. [, ]
The synthesis of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea and its analogs is described in the literature. [, ] While specific details of the synthesis are not provided in the abstracts, the process likely involves a multi-step reaction sequence starting with commercially available reagents. The synthesis likely utilizes common organic chemistry reactions such as condensation, cyclization, and substitution reactions to assemble the target molecule.
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is characterized by a central urea moiety connected to two distinct aromatic rings: a 2,4-difluorophenyl group attached to the oxadiazole ring and a thiophen-2-ylmethyl group linked directly to the urea nitrogen. [, ] The presence of fluorine atoms in the 2,4-difluorophenyl group can significantly influence the compound's metabolic stability and lipophilicity. The thiophene ring introduces structural diversity and potentially contributes to specific interactions with the target protein, SCD1.
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea acts as a stearoyl-CoA desaturase-1 (SCD1) inhibitor. [, ] SCD1 is an enzyme involved in the biosynthesis of monounsaturated fatty acids, particularly oleic acid and palmitoleic acid, from their saturated counterparts. By inhibiting SCD1, this compound can potentially alter the fatty acid composition within cells and tissues, leading to beneficial effects on lipid metabolism and insulin sensitivity. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: